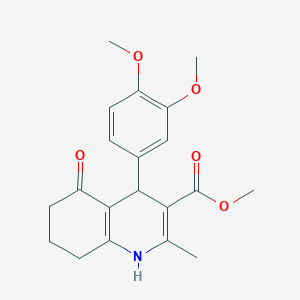

Methyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Methyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a 3,4-dimethoxyphenyl substituent at the 4-position and a methyl ester group at the 3-carboxylate position. Hexahydroquinoline derivatives are widely explored for their biological activities, including P-glycoprotein (P-gp) inhibition and calcium channel modulation, making structural comparisons essential for understanding structure-activity relationships (SAR) .

Properties

IUPAC Name |

methyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5/c1-11-17(20(23)26-4)18(19-13(21-11)6-5-7-14(19)22)12-8-9-15(24-2)16(10-12)25-3/h8-10,18,21H,5-7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXKZABJXYDCBHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OC)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method involves the Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene. In this case, the starting materials include p-toluidine, benzaldehyde, and trans-methyl-isoeugenol. The reaction proceeds through a sequence of cycloaddition and subsequent functionalization steps to yield the desired tetrahydroquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency. The use of deep eutectic solvents and other environmentally benign reagents can also be employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield corresponding aldehydes or carboxylic acids, while reduction of the ketone group can yield the corresponding alcohol .

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

Research indicates that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. Methyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has shown promise in inhibiting the proliferation of cancer cells in vitro. Studies have reported that modifications to the quinoline structure can enhance cytotoxic effects against various cancer cell lines .

2. Antimicrobial Properties

This compound has been evaluated for its antimicrobial activity. Preliminary studies suggest that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism of action is thought to involve disruption of bacterial cell membranes and interference with metabolic processes .

3. Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may provide neuroprotective benefits. Research has indicated potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to their ability to modulate neuroinflammation and oxidative stress pathways .

Pharmacological Applications

1. Drug Development

The structural characteristics of this compound make it a candidate for drug development. Its ability to cross the blood-brain barrier (BBB) is particularly advantageous for central nervous system (CNS) drugs. Ongoing research aims to optimize its pharmacokinetic properties for improved therapeutic efficacy .

2. Enzyme Inhibition

Studies have shown that this compound can act as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and inflammation. For instance, it has been investigated as a potential inhibitor of cyclooxygenase (COX) enzymes which are implicated in inflammatory responses and tumorigenesis .

Materials Science Applications

1. Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. Its incorporation into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been explored due to its favorable charge transport characteristics .

2. Photovoltaic Materials

Research indicates that this compound can be utilized in the fabrication of photovoltaic materials where its light absorption properties can enhance the efficiency of solar cells. The optimization of its structure could lead to significant improvements in energy conversion efficiencies .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate inflammatory pathways to reduce inflammation .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

Methyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate (commonly referred to as a derivative of hexahydroquinoline) is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- IUPAC Name : this compound

- Molecular Formula : C29H33NO5

- Molecular Weight : 475.6 g/mol

- CAS Number : 330646-35-0

Research indicates that compounds in the hexahydroquinoline class exhibit a variety of biological activities primarily through the following mechanisms:

- Inhibition of Enzymes :

- Antimicrobial Activity :

- Antitumor Effects :

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activities of this compound:

Case Studies

-

In Vitro Studies on Cancer Cell Lines :

In a study involving MCF-7 breast cancer cells, methyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo demonstrated dose-dependent cytotoxicity. The mechanism was linked to the compound's ability to activate apoptotic pathways and inhibit cell proliferation markers such as Ki67 . -

Animal Models for Antimalarial Activity :

In vivo studies using murine models infected with Plasmodium falciparum showed that treatment with this compound resulted in significant reductions in parasitemia levels compared to control groups. The compound's efficacy was attributed to its ability to interfere with the parasite's metabolic processes .

Q & A

Q. What are the standard synthetic routes for Methyl 4-(3,4-dimethoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process:

- Step 1 : Condensation of 3,4-dimethoxybenzaldehyde with a β-keto ester (e.g., methyl acetoacetate) in the presence of ammonium acetate to form an enamine intermediate.

- Step 2 : Cyclization with a cyclohexanone derivative under acid catalysis (e.g., acetic acid or p-TsOH) to construct the hexahydroquinoline core .

- Optimization : Reaction yields are highly dependent on temperature (80–100°C), solvent polarity (ethanol or toluene), and catalyst loading. Thin-layer chromatography (TLC) or HPLC is used to monitor intermediate purity .

Q. How is the compound structurally characterized, and what analytical techniques are essential for validation?

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Antimicrobial : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (minimum inhibitory concentration) determination.

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry, and what software is critical for refinement?

Q. What structure-activity relationship (SAR) insights can guide derivative design?

-

Substituent effects :

Substituent Position Biological Impact Example Derivative 3,4-Dimethoxyphenyl Enhanced lipophilicity and CNS penetration Methyl 4-(4-chlorophenyl) analog (antitumor activity) 2-Methyl group Steric hindrance affecting target binding Ethyl 2,7,7-trimethyl analog (reduced solubility) -

Methodology : Molecular docking (e.g., AutoDock Vina) predicts interactions with biological targets like kinases or GPCRs .

Q. How can researchers address contradictions in reported biological activity data across studies?

- Case example : Discrepancies in antimicrobial activity may arise from:

- Synthetic impurities : Use HPLC (>95% purity threshold) to eliminate confounding factors .

- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC assays).

- Substituent-specific effects : Compare analogs (e.g., dichlorophenyl vs. methoxyphenyl derivatives) to isolate substituent contributions .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value | Source |

|---|---|---|

| Space group | P2/c | |

| Unit cell volume | 1696.0 ų | |

| R-factor (refinement) | R = 0.070, wR = 0.128 |

Q. Table 2. Comparative Biological Activities of Analogues

| Compound | Biological Activity (IC) | Key Substituent |

|---|---|---|

| Methyl 4-(3,4-dimethoxyphenyl) derivative | 12.3 µM (MCF-7 cells) | 3,4-Dimethoxy |

| Ethyl 4-(2,4-dichlorophenyl) derivative | 8.7 µM (HeLa cells) | 2,4-Dichloro |

| Propyl 4-(4-fluorophenyl) derivative | 18.9 µM (A549 cells) | 4-Fluoro |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.